![molecular formula C10H9FN2O2 B1445235 {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341372-69-7](/img/structure/B1445235.png)
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Descripción general
Descripción
“{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered rings that contain two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Molecular Structure Analysis
Oxadiazoles exist in four different isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The “{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” compound belongs to the 1,2,4-oxadiazole isomer .
Aplicaciones Científicas De Investigación
Cancer Research
The compound has shown potential in cancer research, particularly in the inhibition of the kynurenine pathway (KP). The KP is often activated in cancer and is the main tryptophan degradation pathway in mammals. By inhibiting this pathway, the compound could potentially be used to develop treatments that slow down or stop the progression of cancer .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure is used for bioisosteric replacement, which is the substitution of a molecule’s atom or group with another that has similar physical or chemical properties. This can lead to the development of new drugs with enhanced potency or selectivity .
Antiviral Applications
Derivatives of this compound could be synthesized to explore antiviral properties. Indole derivatives, which share a similar molecular framework, have been found to possess significant antiviral activities, suggesting that this compound could also be modified to develop potent antiviral agents .
Antimicrobial Research
The structural similarity to indole derivatives, which are known for their antimicrobial properties, indicates that “{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” could be a precursor or a scaffold for creating new antimicrobial agents .
Enzyme Inhibition
This compound could be used in the study of enzyme inhibition. By altering the compound’s structure, researchers can investigate its effects on various enzymes, which is crucial for understanding disease mechanisms and developing targeted therapies .
Drug Design and Development
The compound’s ability to undergo bioisosteric replacement makes it valuable in drug design. It can be used to create analogs with improved drug-like properties, such as increased stability or reduced toxicity, which is essential in the development of safer and more effective medications .
Propiedades
IUPAC Name |
[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-8-3-1-2-7(4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHHLLMCXJOQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





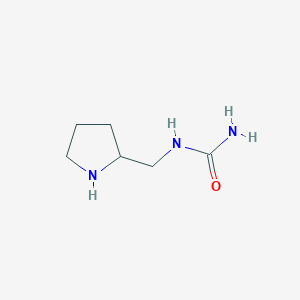

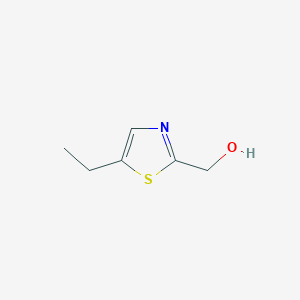

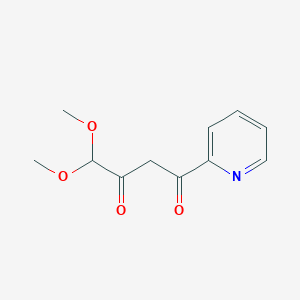
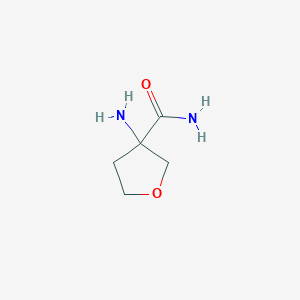
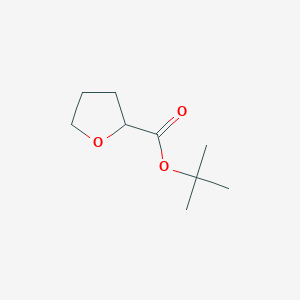
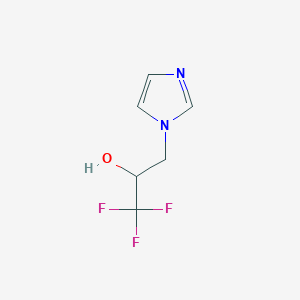



![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)